1,3-Dichlorobut-2-ene is a bifunctional chlorinated alkene characterized by an allylic chloride at the C1 position and a vinylic chloride at the C3 position. In industrial and laboratory procurement, it is primarily sourced as a highly regioselective alkylating agent, widely known as the Wichterle reagent, and as a precursor for conjugated enynes and specialty elastomers. Its value proposition rests on the stark reactivity difference between its two halogenated sites, allowing it to function as a stable, latent methyl ketone surrogate in complex synthesis workflows where direct use of volatile or polymerization-prone alternatives is unfeasible [1].
Procurement substitution between 1,3-dichlorobut-2-ene and its isomer 1,4-dichloro-2-butene results in process failure due to fundamentally different reactivity profiles. 1,4-Dichloro-2-butene possesses two highly reactive allylic chlorides, making it a cross-linking agent that drives bis-alkylation when exposed to nucleophiles. In contrast, 1,3-dichlorobut-2-ene features only one reactive allylic chloride, while the C3 vinylic chloride remains completely inert under standard nucleophilic attack [1]. Attempting to use 1,4-dichloro-2-butene in mono-alkylation or annulation workflows will yield complex, intractable mixtures of di-substituted and polymeric byproducts rather than the targeted mono-adduct.
Mixed cis/trans (CAS 926-57-8) may contain thermally labile cis isomer that rearranges at elevated temperature, causing batch variability.
1,3-Dichloropropene produces different regiochemical outcomes in cycloaddition and chalcogenation; the methyl group is an active controller of reaction topology.
2,3-Dichloropropene diverts heterocyclic synthesis to benzofuran scaffolds; cannot access 4-methyl-2H-chromen.
When subjected to nucleophilic attack by enolates or amines, 1,3-dichlorobut-2-ene undergoes strict mono-alkylation at the C1 allylic position, leaving the C3 vinylic chloride intact. Comparative studies demonstrate that while 1,3-dichlorobut-2-ene yields >90% mono-alkylated product, substituting 1,4-dichloro-2-butene under identical stoichiometric conditions results in predominantly bis-alkylated or cross-linked oligomers due to the equal reactivity of its two allylic sites [1].
| Evidence Dimension | Nucleophilic substitution selectivity |
| Target Compound Data | 1,3-dichlorobut-2-ene: >90% mono-alkylation yield |
| Comparator Or Baseline | 1,4-dichloro-2-butene: Predominant bis-alkylation and cross-linking |
| Quantified Difference | Complete suppression of secondary alkylation at the C3 position |
| Conditions | Standard enolate alkylation conditions (e.g., base-catalyzed nucleophilic substitution) |
Buyers requiring precise mono-functionalization must procure the 1,3-isomer to prevent yield loss to unwanted cross-linking.
1,3-Dichlorobut-2-ene serves as a stable surrogate for methyl vinyl ketone (MVK) in Robinson annulation protocols. MVK is highly toxic and prone to rapid auto-polymerization upon storage, often requiring distillation immediately prior to use and resulting in variable yields. 1,3-Dichlorobut-2-ene, however, is a shelf-stable liquid that does not auto-polymerize. After the initial alkylation step, the inert vinylic chloride is quantitatively hydrolyzed (>85% yield) to the corresponding methyl ketone using concentrated sulfuric acid [1].
| Evidence Dimension | Storage stability and handling |
| Target Compound Data | 1,3-dichlorobut-2-ene: Shelf-stable liquid, no auto-polymerization |
| Comparator Or Baseline | Methyl Vinyl Ketone (MVK): Rapid auto-polymerization, requires immediate pre-distillation |
| Quantified Difference | Eliminates reagent degradation losses while maintaining >85% overall annulation efficiency |
| Conditions | Long-term storage at ambient conditions followed by acid-catalyzed hydrolysis (conc. H2SO4) |
Procurement teams favor this compound to eliminate the hazardous handling and unpredictable shelf-life associated with direct MVK usage.
In industrial polymer precursor synthesis, 1,3-dichlorobut-2-ene is utilized for the generation of vinylacetylene via base-catalyzed dehydrochlorination. Compared to saturated dichlorobutane analogs which require extreme thermal cracking conditions, 1,3-dichlorobut-2-ene undergoes rapid elimination of HCl when treated with potassium hydroxide at elevated temperatures, achieving >80% conversion to the conjugated enyne [1].
| Evidence Dimension | Base-catalyzed dehydrochlorination efficiency |
| Target Compound Data | 1,3-dichlorobut-2-ene: >80% yield of vinylacetylene |
| Comparator Or Baseline | Saturated dichlorobutanes: Require extreme thermal cracking for equivalent elimination |
| Quantified Difference | Significantly lowers activation energy and operational temperature for enyne production |
| Conditions | KOH-mediated elimination at reflux temperatures |
Industrial buyers sourcing intermediates for specialty elastomers rely on this compound for energy-efficient, high-yield enyne generation.
Because the C3 vinylic chloride is inert to initial nucleophilic attack but hydrolyzes to a ketone under strong acid, this compound is the appropriate surrogate for Robinson annulations where methyl vinyl ketone is too unstable or hazardous to deploy at scale [1].
In complex organic synthesis requiring the addition of a functionalized four-carbon chain, 1,3-dichlorobut-2-ene is selected over 1,4-dichloro-2-butene to guarantee mono-alkylation and completely avoid bis-substitution or cross-linking [2].
Due to its efficient dehydrochlorination profile, the compound is procured as a direct intermediate for the synthesis of vinylacetylene, which is subsequently polymerized into high-performance conductive polymers and specialized chloroprene rubbers [3].